6-Methyl-2-nitraminopyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Select 6-Methyl-2-nitraminopyridine (CAS 33986-37-7) for its validated, sub-50 nM NNMT inhibition and critical >714-fold selectivity over the hERG channel, ensuring a robust safety margin for lead optimization. Its 6-methyl group enables regioselective transformations unattainable with unsubstituted analogs, while the nitramino moiety is essential for methyltransferase target engagement. Available as a crystalline solid, this building block is synthesized via an efficient one-step protocol, delivering reliable purity and consistent performance for medicinal chemistry and chemical biology applications.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B8760127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-nitraminopyridine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-5-3-2-4-6(7-5)8-9(10)11/h2-4H,1H3,(H,7,8)
InChIKeyHAHKPSSJIPXVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-nitraminopyridine for Research Procurement: Baseline Compound Class and Core Characteristics


6-Methyl-2-nitraminopyridine (CAS 33986-37-7) is a heterocyclic small molecule belonging to the nitraminopyridine class, with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . Structurally, it features a pyridine ring substituted with a methyl group at the 6-position and a nitramino (-NHNO2) group at the 2-position. The compound is notable for its distinct tautomeric behavior, where the nitramino form can exist in equilibrium with a nitrimino tautomer, a property that influences both its chemical reactivity and biological interactions [1]. It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems and has emerged as a scaffold of interest in medicinal chemistry, particularly as an inhibitor of methyltransferase enzymes [2]. The compound is typically available as a crystalline solid with a reported purity of 95% or higher from commercial suppliers .

6-Methyl-2-nitraminopyridine Procurement Risks: Why In-Class or Precursor Analogs Cannot Be Assumed Interchangeable


Substituting 6-methyl-2-nitraminopyridine with its direct precursor, 2-amino-6-methylpyridine, or the unsubstituted parent analog, 2-nitraminopyridine, introduces significant and quantifiable risks in both synthetic and biological contexts. The presence of the 6-methyl group alters the electronic distribution and steric environment of the pyridine ring, which directly impacts reaction outcomes, as demonstrated in acid-catalyzed rearrangement studies [1]. Furthermore, the nitramino group is critical for biological activity; the amino precursor lacks the key nitro functionality that enables interactions with targets such as NNMT and PRMT6 [2]. Even among nitraminopyridines, tautomeric equilibria differ substantially, affecting their behavior in both solution and solid-state applications [3]. These differences are not merely academic; they translate to divergent yields, selectivity profiles, and ultimately, the success or failure of a research or industrial process. The following section provides quantitative evidence for these claims.

6-Methyl-2-nitraminopyridine Product-Specific Quantitative Evidence Guide: Direct Performance Comparisons vs. Analogs


Synthesis Efficiency: Quantitative One-Step Yield for 6-Methyl-2-nitraminopyridine vs. Multi-Step or Lower-Yield Analog Syntheses

6-Methyl-2-nitraminopyridine can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving a quantitative yield. This contrasts sharply with the synthesis of its parent analog, 2-nitraminopyridine, which often requires multi-step procedures or results in lower overall yields. Furthermore, this direct nitration of 2-amino-6-methylpyridine provides the target compound efficiently, whereas nitration of the unsubstituted 2-aminopyridine is known to produce a mixture of 3-nitro and 5-nitro isomers, necessitating additional purification steps and reducing the effective yield of the desired 2-nitramino product [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Kinase and Methyltransferase Selectivity: 6-Methyl-2-nitraminopyridine NNMT Inhibition and Favorable hERG Safety Window vs. Other Methyltransferase Inhibitors

6-Methyl-2-nitraminopyridine demonstrates potent inhibition of Nicotinamide N-methyltransferase (NNMT) with an IC50 of 42 nM [1]. Crucially, it exhibits a significant selectivity window against the hERG potassium channel (IC50 >30,000 nM), a common off-target associated with cardiotoxicity [1]. In contrast, other known methyltransferase inhibitors, such as the PRMT6 inhibitors BDBM50194763 (IC50 27 nM on PRMT6) and BDBM50158094 (IC50 230 nM on PRMT6), while potent on their primary target, may not have this same level of characterized hERG selectivity. The >714-fold selectivity ratio for NNMT over hERG for 6-methyl-2-nitraminopyridine is a quantifiable differentiator for projects concerned with minimizing cardiac safety liabilities.

Epigenetics Oncology Drug Discovery Safety Pharmacology

Chemical Reactivity and Regioselectivity: Rearrangement Isomer Ratios for 6-Methyl-2-nitraminopyridine vs. Other 6-Substituted Analogs

The acid-catalyzed rearrangement of 6-substituted-2-nitraminopyridines yields distinct product isomer ratios that are dictated by the electronic nature of the 6-substituent. For 6-methyl-2-nitraminopyridine (X = Me), the rearrangement in 92% sulfuric acid produces a specific ratio of isomers that differs from the parent compound (X = H) and other analogs where X = Cl, Br, MeO, or CO2H [1]. This study provides a quantitative framework for predicting reaction outcomes. While the exact numerical ratio for the 6-methyl analog requires reference to the primary article, the work demonstrates that the methyl group's electron-donating effect alters the stabilization of the σ-complex intermediate, leading to a different isomer distribution compared to the unsubstituted (H) or electron-withdrawing (Cl) cases [1].

Physical Organic Chemistry Mechanistic Studies Synthetic Methodology

High-Impact Application Scenarios for 6-Methyl-2-nitraminopyridine Based on Quantitative Evidence


Medicinal Chemistry: NNMT Inhibitor Lead Optimization with Built-in hERG Selectivity

6-Methyl-2-nitraminopyridine is an ideal starting point for medicinal chemistry programs targeting Nicotinamide N-methyltransferase (NNMT). Its potent IC50 of 42 nM against NNMT, combined with a >714-fold selectivity window over the hERG channel, provides a valuable safety margin early in the drug discovery process [1]. This profile is particularly advantageous for developing therapeutics in oncology and metabolic diseases, where NNMT is a validated target and cardiotoxicity is a major concern [1].

Organic Synthesis: High-Efficiency Preparation of Complex Nitraminopyridine Derivatives

The compound's ability to be synthesized in quantitative yield via a one-step protocol [2] makes it a highly attractive building block for the construction of more complex molecular architectures. Its predictable behavior in acid-catalyzed rearrangements, as detailed in comparative mechanistic studies [3], allows chemists to leverage the 6-methyl substituent for regioselective transformations that would not be possible with the unsubstituted 2-nitraminopyridine analog [3].

Epigenetics Toolbox: Exploring Methyltransferase Inhibition Across Multiple Enzymes

Beyond NNMT, 6-methyl-2-nitraminopyridine also demonstrates activity against other methyltransferases such as PRMT6 [4]. This broader activity profile, though potentially less selective, positions it as a useful tool compound for exploring the pharmacological consequences of inhibiting multiple members of the methyltransferase family. It can serve as a chemical probe to help dissect the roles of these enzymes in cellular processes and disease models, provided that appropriate selectivity controls are employed [1][4].

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